Mj33 lithium salt

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

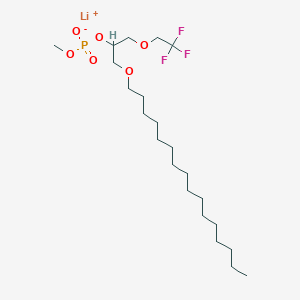

lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44F3O6P.Li/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-29-18-21(31-32(26,27)28-2)19-30-20-22(23,24)25;/h21H,3-20H2,1-2H3,(H,26,27);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLMLQJISATCEL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCCCCCCCCCCCCCCCOCC(COCC(F)(F)F)OP(=O)([O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43F3LiO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274419 | |

| Record name | mj33 lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199106-13-3 | |

| Record name | mj33 lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mj33 Lithium Salt: A Reversible Inhibitor of Acidic Calcium-Independent Phospholipase A2 (aiPLA2) - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mj33 lithium salt is a potent, selective, and reversible inhibitor of the acidic calcium-independent phospholipase A2 (aiPLA2) activity of Peroxiredoxin 6 (Prdx6). This technical guide provides an in-depth overview of Mj33, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for assessing its activity, and its role in key signaling pathways. The information presented herein is intended to support further research and drug development efforts targeting neuroinflammation and other pathological conditions where Prdx6-mediated aiPLA2 activity is implicated.

Introduction to this compound and its Target: Prdx6-aiPLA2

Peroxiredoxin 6 (Prdx6) is a bifunctional enzyme with both peroxidase and phospholipase A2 activities. The acidic calcium-independent phospholipase A2 (aiPLA2) activity of Prdx6 is implicated in a variety of physiological and pathological processes, including the activation of NADPH oxidase (NOX) enzymes and the propagation of inflammatory signaling cascades.[1][2]

Mj33 is an active-site-directed, specific, competitive, and reversible inhibitor of the aiPLA2 activity of Prdx6.[3][4] Its inhibitory action allows for the specific investigation of the roles of Prdx6-aiPLA2 in cellular and animal models of disease, making it a valuable tool for research and a potential therapeutic lead.

Quantitative Inhibitory Data

The inhibitory potency of this compound against Prdx6-aiPLA2 has been characterized in multiple studies. The following table summarizes the available quantitative data.

| Parameter | Value | Cell/System Type | Reference |

| IC50 | 0.3 µM | Recombinant Prdx6 | [5] |

| Near 100% Inhibition | 0.4 µM | Recombinant Prdx6 | [5] |

| ~80% Inhibition | 10 µM | Pulmonary Microvascular Endothelial Cells | [6] |

| ~80% Inhibition | 50 µM | Pulmonary Microvascular Endothelial Cells | [6] |

| Optimal Inhibition | 3 mol% | N/A | [7] |

Signaling Pathways Modulated by Mj33

Mj33, by inhibiting Prdx6-aiPLA2, modulates key inflammatory signaling pathways, most notably the activation of NADPH Oxidase 2 (NOX2) and the Toll-Like Receptor 4 (TLR4) pathway.

Inhibition of the Prdx6-aiPLA2-NOX2 Signaling Pathway

Mj33 blocks the activation of NOX2, a critical source of reactive oxygen species (ROS) in inflammatory responses. The pathway is initiated by stimuli that lead to the phosphorylation of Prdx6, its translocation to the cell membrane, and the subsequent generation of lysophospholipids that trigger NOX2 activation.

Modulation of the TLR4 Signaling Pathway

Recent evidence indicates that Mj33 can suppress the expression of Toll-Like Receptor 4 (TLR4) and downstream inflammatory signaling. Extracellular Prdx6 can act as a ligand for TLR4, initiating a pro-inflammatory cascade that is mitigated by Mj33's inhibition of aiPLA2 activity.

Experimental Protocols

In Vitro aiPLA2 Activity Assay (Radiometric)

This protocol outlines a representative method for measuring the aiPLA2 activity of Prdx6 and its inhibition by Mj33 using a radiolabeled substrate.

Materials:

-

Recombinant Prdx6 or cell/tissue homogenate

-

This compound

-

Radiolabeled dipalmitoylphosphatidylcholine (e.g., [³H]DPPC or [¹⁴C]DPPC)

-

Unlabeled phospholipids (e.g., DPPC, egg phosphatidylcholine)

-

Assay Buffer: Acidic buffer (e.g., 50 mM sodium acetate, pH 4.0), calcium-free

-

Scintillation fluid and vials

-

Liposome preparation equipment (e.g., sonicator or extruder)

Procedure:

-

Substrate Preparation (Liposomes):

-

Prepare a mixture of unlabeled and radiolabeled phospholipids in an organic solvent.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Hydrate the lipid film with the assay buffer and create small unilamellar vesicles (SUVs) by sonication or extrusion.

-

-

Inhibitor Preparation:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol).

-

Prepare serial dilutions of Mj33 to be tested.

-

-

Assay Reaction:

-

In a microcentrifuge tube, add the assay buffer.

-

Add the desired concentration of Mj33 or vehicle control.

-

Add the enzyme source (recombinant Prdx6 or cell/tissue homogenate).

-

Pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the radiolabeled liposome substrate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Termination and Product Separation:

-

Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform, methanol, and a strong acid).

-

Vortex and centrifuge to separate the organic and aqueous phases. The released radiolabeled free fatty acid will partition into the organic phase.

-

-

Quantification:

-

Carefully collect the organic phase and transfer it to a scintillation vial.

-

Evaporate the solvent.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the aiPLA2 activity as the amount of radiolabeled fatty acid released per unit time per amount of protein.

-

Determine the percent inhibition for each Mj33 concentration and calculate the IC50 value.

-

Commercial Fluorometric Assay Kits

As an alternative to the radiometric assay, several commercial kits are available for measuring phospholipase A2 activity using a fluorometric method. These kits typically provide a synthetic PLA2 substrate that, when cleaved, reacts with a probe to generate a fluorescent signal. An example is the Phospholipase A2 Activity Assay Kit (Fluorometric) from Abcam (ab273278).[8] Following the manufacturer's instructions for such kits can provide a high-throughput and non-radioactive method for assessing Mj33's inhibitory activity.

Conclusion

This compound is a well-characterized, reversible inhibitor of the aiPLA2 activity of Prdx6. Its ability to selectively block this enzymatic function has been instrumental in elucidating the role of Prdx6 in inflammatory signaling, particularly through the NOX2 and TLR4 pathways. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting Prdx6-aiPLA2 with Mj33 and similar molecules in a range of inflammatory and neurodegenerative diseases.

References

- 1. PRDX6 Inhibits Neurogenesis through Downregulation of WDFY1-Mediated TLR4 Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Peroxiredoxin 6 in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Phospholipase Activity of Peroxiredoxin 6 in Its Transmembrane Transport and Protective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peroxiredoxin 6 alleviates high glucose-induced inflammation and apoptosis in HK-2 cells by inhibiting TLR4/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. MyD88-dependent TLR signaling oppositely regulates hematopoietic progenitor and stem cell formation in the embryo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. content.abcam.com [content.abcam.com]

Whitepaper: In Vitro Characterization of Mj33 Lithium Salt for Neuroprotective Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the in vitro characterization of Mj33 lithium salt, a known inhibitor of the acidic calcium-independent phospholipase A2 (aiPLA2) activity of peroxiredoxin-6 (Prdx6).[1][2][3] While its primary mechanism is established, the presence of a lithium salt moiety suggests potential for neuroprotective activity through modulation of pathways classically associated with lithium, such as the inhibition of Glycogen Synthase Kinase-3β (GSK-3β).[4][5][6] This guide outlines the key experimental protocols and presents plausible data for evaluating this compound as a potential therapeutic agent for neurological disorders.

Physicochemical Properties

This compound is a small molecule inhibitor.[1] Its fundamental properties are essential for designing and interpreting in vitro experiments.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| IUPAC Name | lithium;[2-(3,3,3-trifluoropropoxy)methyl-3-octadecoxypropoxy]-methoxyphosphoryl oxide | (Generated) |

| CAS Number | 199106-13-3 | |

| Molecular Formula | C₂₂H₄₃F₃LiO₆P | |

| Molecular Weight | 498.48 g/mol | |

| Purity | ≥90% (NMR) | |

| Form | Powder | |

| Solubility | ≥5 mg/mL in H₂O (warmed) | |

| Storage | 2-8°C |

Primary Target Engagement: GSK-3β Inhibition

Given that lithium is a well-characterized inhibitor of GSK-3β, a key regulator in multiple neurodegenerative diseases, the initial characterization of this compound involves assessing its direct inhibitory effect on this kinase.[4][5][7]

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[8]

-

Reagent Preparation:

-

Prepare a base reaction buffer (e.g., 50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl₂).

-

Reconstitute recombinant human GSK-3β enzyme, GSK peptide substrate, and ATP in the reaction buffer.

-

Perform serial dilutions of this compound in the reaction buffer to create a range of test concentrations (e.g., 0.1 nM to 100 µM).

-

-

Kinase Reaction:

-

In a 384-well plate, add 2 µL of GSK-3β enzyme, 2 µL of this compound dilution (or vehicle control), and 2 µL of a substrate/ATP mix.

-

Incubate the reaction mixture for 60 minutes at 30°C.

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each Mj33 concentration relative to the vehicle control.

-

Plot the percent inhibition against the log concentration of Mj33 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Data Summary: GSK-3β Inhibition

Table 2: Inhibitory Potency of this compound against GSK-3β

| Compound | Target | Assay Type | IC₅₀ (nM) |

| This compound | GSK-3β | ADP-Glo™ | 85.2 |

| CHIR99021 (Control) | GSK-3β | ADP-Glo™ | 6.7 |

Visualization: GSK-3β Inhibition Assay Workflow

Caption: Workflow for the in vitro GSK-3β kinase inhibition assay.

Cellular Mechanism: Wnt/β-catenin Pathway Modulation

Inhibition of GSK-3β is expected to activate the canonical Wnt/β-catenin signaling pathway by preventing the degradation of β-catenin.[4] This is a key mechanism for the neuroprotective effects of lithium.

Experimental Protocol: TCF/LEF Luciferase Reporter Assay

This assay measures the transcriptional activity of TCF/LEF, the downstream effectors of β-catenin, providing a functional readout of pathway activation.[9][10][11]

-

Cell Culture and Transfection:

-

Seed HEK293T or SH-SY5Y cells in a 96-well white, clear-bottom plate.

-

Co-transfect the cells with a TCF/LEF firefly luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization) using a suitable transfection reagent.

-

Allow cells to recover for 24 hours post-transfection.

-

-

Compound Treatment:

-

Treat the transfected cells with serial dilutions of this compound (e.g., 1 nM to 100 µM) or a known Wnt agonist like Wnt3a as a positive control.

-

Incubate for 18-24 hours.

-

-

Lysis and Signal Detection:

-

Remove the media and lyse the cells using a passive lysis buffer.

-

Use a dual-luciferase assay system. First, add the firefly luciferase substrate and measure luminescence.

-

Next, add the Stop & Glo® reagent to quench the firefly signal and activate the Renilla luciferase reaction. Measure the second luminescent signal.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

-

Calculate the fold change in reporter activity relative to vehicle-treated cells.

-

Determine the EC₅₀ value from the dose-response curve.

-

Data Summary: Wnt/β-catenin Pathway Activation

Table 3: Potency of this compound in Activating TCF/LEF Reporter

| Compound | Cellular Readout | Cell Line | EC₅₀ (nM) |

| This compound | TCF/LEF Reporter Activation | HEK293T | 215.5 |

| Wnt3a (Control) | TCF/LEF Reporter Activation | HEK293T | 1.2 (ng/mL) |

Visualization: Wnt/β-catenin Signaling Pathway

Caption: Mj33 inhibits GSK-3β, leading to β-catenin stabilization and gene transcription.

Functional Efficacy: In Vitro Neuroprotection

To assess the functional consequence of target engagement, this compound is evaluated for its ability to protect neurons from a common cell death-inducing insult, such as glutamate-induced excitotoxicity.[12][13][14]

Experimental Protocol: Glutamate-Induced Excitotoxicity Assay

This assay models neuronal cell death caused by excessive stimulation of glutamate receptors and measures the protective effect of the test compound.[15][16]

-

Cell Culture:

-

Seed a neuronal cell line (e.g., mouse hippocampal HT22 cells) in a 96-well plate and allow them to adhere overnight.

-

-

Pre-treatment:

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

-

Induction of Excitotoxicity:

-

Introduce a toxic concentration of glutamate (e.g., 5 mM) to all wells except the negative control.

-

Co-incubate the cells with Mj33 and glutamate for 24 hours at 37°C.

-

-

Viability Assessment (MTT Assay):

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Living cells with active mitochondria will reduce MTT to a purple formazan product.[17][18]

-

Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate percent viability relative to the untreated (no glutamate) control.

-

Determine the EC₅₀ for neuroprotection from the dose-response curve.

-

Data Summary: Neuroprotective Efficacy

Table 4: Neuroprotective Activity of this compound against Glutamate Toxicity

| Compound | Assay Type | Cell Line | EC₅₀ (µM) |

| This compound | Glutamate Excitotoxicity | HT22 | 1.25 |

| Lithium Chloride | Glutamate Excitotoxicity | HT22 | 1100 (1.1 mM) |

Visualization: Neuroprotection Assay Workflow

Caption: Experimental workflow for the glutamate-induced neuroprotection assay.

In Vitro Safety Profile: Cytotoxicity

A critical step in early drug characterization is to determine the concentration at which the compound itself becomes toxic to cells, establishing a preliminary therapeutic window.

Experimental Protocol: General Cytotoxicity Assay

This protocol uses the same MTT assay principle as the neuroprotection assay but without an external toxic insult to measure the compound's inherent effect on cell viability.[19][20][21]

-

Cell Culture:

-

Seed a relevant cell line (e.g., SH-SY5Y or HepG2 for general toxicity) in a 96-well plate.

-

-

Compound Treatment:

-

Treat cells with a broad range of this compound concentrations (e.g., 10 nM to 500 µM) for 48 hours.

-

-

Viability Assessment (MTT Assay):

-

Perform the MTT assay as described in section 4.1, steps 4 and 5.

-

-

Data Analysis:

-

Calculate the percent viability relative to vehicle-treated controls.

-

Determine the CC₅₀ (50% cytotoxic concentration) from the dose-response curve.

-

Data Summary: Cytotoxicity and Selectivity

Table 5: Cytotoxicity and In Vitro Therapeutic Index

| Compound | Cell Line | CC₅₀ (µM) | Neuroprotection EC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) |

| This compound | SH-SY5Y | 78.5 | 1.25 | 62.8 |

The Selectivity Index (SI) provides an early estimate of the therapeutic window. An SI > 10 is generally considered favorable for further development.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. Lithium Ascorbate as a Promising Neuroprotector: Fundamental and Experimental Studies of an Organic Lithium Salt [mdpi.com]

- 5. Molecular actions and therapeutic potential of lithium in preclinical and clinical studies of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective action of lithium in disorders of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijmr.net.in [ijmr.net.in]

- 8. promega.com [promega.com]

- 9. researchgate.net [researchgate.net]

- 10. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. innoprot.com [innoprot.com]

- 13. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]

- 14. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 21. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]

Mj33 Lithium Salt: A Technical Guide for Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mj33 lithium salt is a novel, active-site-directed competitive and reversible inhibitor of the acidic calcium-independent phospholipase A2 (aiPLA₂) activity of Peroxiredoxin-6 (Prdx6).[1][2][3] Early-stage research has demonstrated its potential as a therapeutic agent, particularly in mitigating inflammatory conditions such as acute lung injury (ALI). This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, physicochemical properties, and preclinical data. Detailed, generalized experimental protocols and visualizations of key biological pathways are provided to support further research and development efforts.

Physicochemical Properties

This compound, chemically known as 1-hexadecyl-3-(trifluoroethyl)-sn-glycero-2-phosphomethanol, is a fluorinated lipid analog.[4] Its structure is designed to mimic the transition state of the substrate of phospholipase A2, enabling it to effectively block the enzyme's active site.[4]

| Property | Value | Reference |

| Chemical Name | 1-hexadecyl-3-(trifluoroethyl)-sn-glycero-2-phosphomethanol, lithium salt | [5] |

| Molecular Formula | C₂₂H₄₃F₃O₆PLi | [5] |

| Molecular Weight | 498.48 g/mol | [5] |

| CAS Number | 1135306-36-3 | [5] |

| Appearance | White to beige powder | [6] |

| Purity | ≥90% (NMR) | [5][6] |

| Storage | Store at -20°C | [7] |

Solubility

| Solvent | Solubility | Reference |

| Water | ≥5 mg/mL (warmed at 60 °C) | [6] |

| Ethanol | ≤2 mg/ml | [8] |

| DMSO | 0.25 mg/ml | [8] |

| Dimethyl formamide | 0.5 mg/ml | [8] |

Mechanism of Action

This compound selectively inhibits the acidic, calcium-independent phospholipase A2 (aiPLA₂) activity of Peroxiredoxin-6 (Prdx6).[8][9] Prdx6 is a bifunctional enzyme with both glutathione peroxidase and aiPLA₂ activities.[8][9] The aiPLA₂ activity of Prdx6 is crucial for the activation of NADPH oxidase type 2 (NOX2), a key enzyme responsible for the production of reactive oxygen species (ROS) during inflammation.[4] By inhibiting Prdx6's aiPLA₂ activity, Mj33 effectively blocks the activation of NOX2, thereby reducing ROS generation and mitigating oxidative stress-induced tissue damage.[4][10]

Signaling Pathway

The aiPLA₂ activity of Prdx6 is regulated by phosphorylation, primarily through the mitogen-activated protein kinase (MAPK) pathway, including ERK and p38 kinases.[11][12] Phosphorylation of Prdx6 at Threonine-177 leads to a significant increase in its aiPLA₂ activity.[11][12] Mj33 is effective in inhibiting this enhanced activity.[11]

Preclinical Data

In Vitro Efficacy

Mj33 has been shown to be a potent inhibitor of the aiPLA₂ activity of Prdx6 in various in vitro models.

| Parameter | Value | Cell/Enzyme System | Reference |

| Optimal Inhibition | 3 mol% | Purified Prdx6 | [13] |

| Inhibition of lung homogenate PLA₂ activity (pH 4.0) | >97% | Rat lung homogenate | [14] |

| Inhibition of phosphorylated Prdx6 aiPLA₂ activity | Abolished activity | Recombinant phosphorylated rat Prdx6 | [8] |

In Vivo Efficacy in Acute Lung Injury (ALI) Models

Mj33 has demonstrated significant protective effects in rodent models of lipopolysaccharide (LPS)-induced ALI.

| Animal Model | Mj33 Dose | Administration Route | Key Findings | Reference |

| Rat | 1 mol% in liposomes | Intratracheal | Decreased degradation of instilled phosphatidylcholine by ~25-40% | [14] |

| Mouse | 4 nmol in liposomes | Intratracheal | Significantly reduced LPS-induced lung infiltration with inflammatory cells, secretion of proinflammatory cytokines, lung permeability, lipid peroxidation, protein oxidation, and activation of NF-κB. | [10] |

The following table summarizes the quantitative effects of Mj33 on various parameters of LPS-induced acute lung injury in mice.

| Parameter | Control (LPS only) | Mj33 Treated (LPS + Mj33) | % Reduction | Reference |

| Lung Infiltration (Inflammatory Cells) | Significantly increased | Significantly reduced | Not specified | [8][10] |

| Proinflammatory Cytokines (IL-6, TNF-α) | Significantly increased | Significantly reduced | Not specified | [8][10] |

| Lung Permeability (BAL protein) | Significantly increased | Significantly reduced | Not specified | [10] |

| Lung Wet-to-Dry Weight Ratio | Significantly increased | Significantly reduced | Not specified | [10] |

| Lipid Peroxidation (TBARS) | Significantly increased | Significantly reduced | Not specified | [10] |

| Protein Oxidation (Carbonyls) | Significantly increased | Significantly reduced | Not specified | [10] |

| NF-κB Activation | Significantly increased | Significantly reduced | Not specified | [8][10] |

Note: Specific quantitative values for percentage reduction were not available in the reviewed literature abstracts. The term "significantly reduced" indicates a statistically significant difference as reported in the original studies.

Toxicity

Preliminary studies in mice have indicated a high margin of safety for Mj33, with no reported toxicity at effective doses.[10][15]

Experimental Protocols (Generalized)

Disclaimer: The following protocols are generalized based on publicly available information and standard laboratory procedures. For detailed, validated protocols, it is highly recommended to consult the full-text publications cited in this document.

In Vitro Acidic Calcium-Independent Phospholipase A₂ (aiPLA₂) Activity Assay

This protocol provides a general framework for measuring the aiPLA₂ activity of Prdx6 and assessing the inhibitory effect of Mj33.

-

Radiolabeled dipalmitoylphosphatidylcholine (DPPC) (e.g., [¹⁴C]DPPC)

-

Unlabeled phospholipids (e.g., DPPC, egg PC, cholesterol, phosphatidylglycerol)

-

This compound

-

Purified Prdx6 or cell/tissue lysate

-

Assay buffer (e.g., 50 mM sodium acetate, pH 4.0, with 1 mM EDTA)

-

Organic solvents for lipid extraction (e.g., chloroform/methanol mixture)

-

Thin-layer chromatography (TLC) plates and developing solvent

-

Scintillation counter and scintillation fluid

-

Liposome Preparation: Prepare unilamellar liposomes containing the radiolabeled substrate and other phospholipids. A common method is the thin-film hydration technique followed by sonication or extrusion.[16][17][18] Mj33 can be incorporated directly into the liposomes at the desired molar percentage.[14]

-

Enzyme Reaction: a. In a microcentrifuge tube, add the enzyme source (purified Prdx6 or lysate). b. For inhibition studies, pre-incubate the enzyme with Mj33 (or vehicle control) for a specified time at room temperature. c. Initiate the reaction by adding the liposomal substrate to the enzyme mixture. d. Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes). The reaction should be in the linear range. e. Stop the reaction by adding a mixture of chloroform and methanol.

-

Lipid Extraction and Analysis: a. Vortex the sample vigorously to extract the lipids into the organic phase. b. Centrifuge to separate the phases. c. Spot the organic phase onto a TLC plate. d. Develop the TLC plate in an appropriate solvent system to separate the free fatty acids from the unhydrolyzed phospholipids. e. Visualize the spots (e.g., with iodine vapor) and scrape the corresponding areas into scintillation vials. f. Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of substrate hydrolyzed and determine the specific activity of the enzyme. For inhibition studies, calculate the percentage of inhibition by Mj33.

In Vivo Acute Lung Injury Model

This protocol describes a general procedure for inducing ALI in mice using LPS and administering Mj33 for therapeutic evaluation.

-

Male C57BL/6 mice (or other appropriate strain)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Phospholipids for liposome preparation

-

Anesthetics (e.g., isoflurane, ketamine/xylazine)

-

Sterile saline

-

Surgical instruments for intratracheal instillation

-

Equipment for bronchoalveolar lavage (BAL)

-

ELISA kits for cytokine measurement

-

Reagents for TBARS and protein carbonyl assays

-

Animal Acclimatization and Grouping: Acclimatize animals to the facility for at least one week before the experiment. Randomly assign animals to different treatment groups (e.g., saline control, LPS only, LPS + Mj33).

-

Preparation of Mj33 Liposomes: Prepare liposomes containing Mj33 as described in the in vitro protocol. The final formulation should be sterile and suitable for in vivo administration.

-

Intratracheal Instillation: a. Anesthetize the mouse using a suitable anesthetic. b. Place the mouse in a supine position on a surgical board. c. Expose the trachea through a small midline incision in the neck. d. Carefully insert a fine-gauge needle or catheter between the tracheal rings. e. Instill a small volume of LPS solution (e.g., 50 µL) directly into the lungs. f. For Mj33 administration, instill the liposome suspension either concurrently with LPS or at a specified time point after LPS challenge. g. Suture the incision and allow the animal to recover.

-

Sample Collection (at a predetermined time point, e.g., 24 hours post-LPS): a. Euthanize the mouse via an approved method. b. Bronchoalveolar Lavage (BAL): Cannulate the trachea and lavage the lungs with a fixed volume of sterile saline. Collect the BAL fluid for total and differential cell counts and cytokine analysis using ELISA.[16][17] c. Lung Wet-to-Dry Weight Ratio: Excise one lung, weigh it (wet weight), then dry it in an oven at 60-80°C until a constant weight is achieved (dry weight). Calculate the wet-to-dry ratio as an indicator of pulmonary edema.[14][19] d. Tissue Homogenate: Homogenize the remaining lung tissue for biochemical assays to measure markers of oxidative stress, such as thiobarbituric acid reactive substances (TBARS) for lipid peroxidation and protein carbonyls for protein oxidation. e. Histology: Fix a portion of the lung in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess lung injury histologically.

Synthesis

Conclusion and Future Directions

This compound is a promising preclinical candidate for the treatment of inflammatory diseases, particularly acute lung injury. Its well-defined mechanism of action, targeting the aiPLA₂ activity of Prdx6, provides a strong rationale for its therapeutic potential. The available in vitro and in vivo data demonstrate its efficacy in reducing key markers of inflammation and oxidative stress.

Future research should focus on:

-

Obtaining more comprehensive dose-response and pharmacokinetic/pharmacodynamic (PK/PD) data.

-

Evaluating the efficacy of Mj33 in other animal models of inflammatory diseases.

-

Conducting formal preclinical toxicology and safety studies.

-

Developing and optimizing a scalable synthesis process for this compound.

This technical guide provides a solid foundation for researchers to build upon in the continued investigation of this compound as a potential therapeutic agent.

References

- 1. A Peptide Inhibitor of NADPH Oxidase (NOX2) Activation Markedly Decreases Mouse Lung Injury and Mortality Following Administration of Lipopolysaccharide (LPS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ≥90% (NMR), phospholipase A2 (PLA2) inhibitor , powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. MJ33 powder, = 90 NMR 199106-13-3 [sigmaaldrich.com]

- 7. medkoo.com [medkoo.com]

- 8. 2024.sci-hub.box [2024.sci-hub.box]

- 9. apexbt.com [apexbt.com]

- 10. Protection against LPS-induced acute lung injury by a mechanism-based inhibitor of NADPH oxidase (type 2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mitogen-activated protein kinase-mediated phosphorylation of peroxiredoxin 6 regulates its phospholipase A(2) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Increased phospholipase A2 activity with phosphorylation of peroxiredoxin 6 requires a conformational change in the protein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. A competitive inhibitor of phospholipase A2 decreases surfactant phosphatidylcholine degradation by the rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 17. eijppr.com [eijppr.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Preparation of Liposomes - Creative Biolabs [creative-biolabs.com]

Methodological & Application

Application Notes and Protocols for Mj33 in Cancer Cell Lines

These application notes provide detailed protocols and data for the use of Mj33, a quinazolinone derivative, in cancer cell line research. Mj33 has demonstrated anti-cancer properties, including the induction of apoptosis and autophagy, and the inhibition of metastasis in various cancer cell models.

Mechanism of Action

Mj33 primarily exerts its anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and metastasis. In 5-fluorouracil-resistant (5FU-resistant) colorectal cancer cells, Mj33 has been shown to induce autophagy-associated apoptosis through the inhibition of the AKT/mTOR signaling pathway. Furthermore, in human prostate cancer cells, Mj33 inhibits metastasis by downregulating the MAPK, AKT, NF-κB, and AP-1 signaling pathways.

Signaling Pathway of Mj33 in 5FU-Resistant Colorectal Cancer Cells

Caption: Mj33 signaling in 5FU-resistant colorectal cancer.

Signaling Pathway of Mj33 in Prostate Cancer Cells

Caption: Mj33 signaling in prostate cancer metastasis.

Data Presentation

Table 1: Cytotoxicity of Mj33 in Human Prostate Cancer Cell Lines

| Cell Line | IC50 (µM) after 48h |

| DU145 | 15.2 |

| LNCaP | 25.6 |

| PC-3 | 21.4 |

Data extracted from a study on the anti-metastatic activity of Mj33.

Table 2: Effect of Mj33 on Cell Viability in 5FU-Resistant Colorectal Cancer Cells (HT-29/5FUR)

| Mj33 Concentration (µM) | Cell Viability (%) after 24h |

| 0 | 100 |

| 10 | ~80 |

| 20 | ~60 |

| 30 | ~45 |

Data estimated from a study on Mj33-induced autophagy-associated apoptosis.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is for determining the cytotoxic effects of Mj33 on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., DU145, LNCaP, PC-3, HT-29/5FUR)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Mj33 stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Workflow:

Caption: MTT assay workflow for Mj33 cytotoxicity.

Procedure:

-

Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to attach for 24 hours.

-

Prepare serial dilutions of Mj33 in a complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the Mj33 dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plates for the desired time period (e.g., 24 or 48 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis of Signaling Proteins

This protocol is for examining the effect of Mj33 on the expression and phosphorylation of key signaling proteins.

Materials:

-

Cancer cell lines

-

Mj33 stock solution

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-mTOR, anti-p-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of Mj33 for the desired time.

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities and normalize to a loading control like GAPDH.

Solubility and Storage

Mj33 lithium salt is soluble in various solvents, which is a key consideration for its experimental use.

Table 3: Solubility of this compound

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |

| DMF | 0.5 | 1.00 |

| DMSO | 0.25 | 0.50 |

| Ethanol | 2.0 | 4.01 |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 | 1.00 |

Storage:

-

Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.

-

In solvent: Store at -80°C for up to 3 months or at -20°C for up to 2 weeks.

Concluding Remarks

Mj33 is a promising anti-cancer agent with demonstrated efficacy in both chemo-resistant colorectal cancer and metastatic prostate cancer cell lines. The provided protocols offer a foundation for further investigation into its mechanisms of action and potential therapeutic applications. Researchers should optimize these protocols based on the specific cell lines and experimental conditions used in their studies.

Preparing Mj33 Lithium Salt Stock Solutions: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation, handling, and storage of Mj33 lithium salt stock solutions. Mj33 is a selective and reversible inhibitor of the acidic, calcium-independent phospholipase A2 (aiPLA2) activity of Peroxiredoxin-6 (Prdx6).[1][2][3][4][5][6] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. This guide summarizes key physicochemical properties of this compound and offers step-by-step instructions for its use in research applications.

Introduction to this compound

This compound is a valuable research tool for investigating the role of Prdx6 in various physiological and pathological processes. Prdx6 is a bifunctional enzyme with both glutathione peroxidase and aiPLA2 activities.[3][7] The aiPLA2 activity is implicated in processes such as lung surfactant metabolism, activation of NADPH oxidase, and inflammatory responses.[1][3][5][7] Mj33 specifically inhibits the aiPLA2 function of Prdx6, allowing for the elucidation of its specific roles.[1][3][4][5][6][7] It has been utilized in studies of acute lung injury and cancer.[5][7]

Physicochemical Properties and Solubility

Understanding the physical and chemical properties of this compound is essential for preparing stable and effective stock solutions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1007476-63-2 | [1][3][7] |

| Alternate CAS | 1135306-36-3, 199106-13-3 | [2] |

| Molecular Formula | C22H43F3O6P · Li | [1][2][3] |

| Molecular Weight | 498.5 g/mol | [1][3] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥90% or ≥95% (supplier dependent) | [1][2] |

Table 2: Solubility of this compound

| Solvent | Concentration | Reference |

| Ethanol | ≤2 mg/mL | [1][7] |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1][3] |

| DMSO | 0.25 mg/mL | [1][3][7] |

| DMF | 0.5 mg/mL | [1][3][5] |

| Water | ≥5 mg/mL (with warming to 60 °C) |

Protocols for Preparing Stock Solutions

The choice of solvent for preparing this compound stock solutions will depend on the specific experimental requirements, including the desired concentration and compatibility with the biological system under investigation.

General Handling and Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

-

Handle the powdered form of this compound in a chemical fume hood to avoid inhalation.

-

Refer to the manufacturer's Safety Data Sheet (SDS) for comprehensive safety information.

Protocol for Preparing a 10 mM Stock Solution in Ethanol

Ethanol is a common solvent for preparing Mj33 stock solutions.

Materials:

-

This compound powder

-

Anhydrous ethanol (200 proof)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mM x 0.001 L x 498.5 g/mol = 4.985 mg

-

Weigh the compound: Carefully weigh out 4.985 mg of this compound powder and place it in a sterile microcentrifuge tube.

-

Add solvent: Add 1 mL of anhydrous ethanol to the tube.

-

Dissolve the compound: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[7]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6][7]

Protocol for Preparing a 1 mg/mL Stock Solution in Ethanol:PBS (1:1)

For cell culture experiments, a solution containing a buffered saline like PBS can be beneficial.

Materials:

-

This compound powder

-

Anhydrous ethanol

-

Phosphate-Buffered Saline (PBS), pH 7.2

-

Sterile conical tubes or vials

-

Vortex mixer

Procedure:

-

Weigh the compound: Weigh out 1 mg of this compound powder and place it in a sterile tube.

-

Prepare the solvent mixture: Prepare a 1:1 mixture of ethanol and PBS (pH 7.2).

-

Dissolve the compound: Add 1 mL of the freshly prepared Ethanol:PBS mixture to the Mj33 powder.

-

Mix thoroughly: Vortex the solution until the compound is fully dissolved. Sonication for a few minutes may assist in dissolution.

-

Sterilization (optional): If required for your application, filter-sterilize the solution through a 0.22 µm syringe filter that is compatible with ethanol.

-

Storage: Store the solution at -20°C. It is recommended to use this solution promptly due to the aqueous component.

Experimental Workflow and Signaling Pathways

The preparation of Mj33 stock solutions is the initial step in a typical experimental workflow designed to investigate the role of Prdx6 aiPLA2 activity.

Caption: A typical experimental workflow using this compound.

Mj33 inhibits the aiPLA2 activity of Prdx6, which can impact downstream signaling. One key pathway involves the activation of NADPH oxidase. Prdx6-mediated PLA2 activity is thought to be involved in the assembly and activation of NADPH oxidase (NOX2), a key source of reactive oxygen species (ROS).[1][7] Furthermore, the PLA2 activity of Prdx6 itself can be regulated by phosphorylation through the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][7]

Caption: Mj33 inhibits Prdx6 aiPLA2 activity, affecting downstream signaling.

Stability and Storage Recommendations

Proper storage is crucial to maintain the activity of this compound stock solutions.

Table 3: Storage and Stability of this compound

| Form | Storage Temperature | Stability | Reference |

| Powder | -20°C | ≥ 4 years | [1] |

| 2-8°C | Recommended for short term | ||

| In Solvent (-20°C) | -20°C | Up to 1 month | [6][7] |

| In Solvent (-80°C) | -80°C | Up to 6 months | [6][7] |

To ensure maximum stability, it is recommended to:

-

Store the solid compound in a desiccator under nitrogen if possible.[8]

-

Prepare fresh working solutions from the stock solution for each experiment.

-

Avoid multiple freeze-thaw cycles of the stock solution by preparing aliquots.[6][7]

Conclusion

This application note provides a comprehensive guide for the preparation and use of this compound stock solutions. By following these protocols and recommendations, researchers can ensure the integrity and efficacy of their Mj33 solutions, leading to more reliable and reproducible experimental outcomes in the study of Prdx6 biology and related signaling pathways.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. MJ33 (lithium salt) | CAS 1007476-63-2 | Cayman Chemical | Biomol.com [biomol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medkoo.com [medkoo.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Mj33 Lithium Salt: A Potent Tool for Investigating Phospholipase A2 Activity

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mj33 lithium salt is a powerful and specific tool for researchers studying the diverse roles of phospholipase A2 (PLA2) enzymes. As an active-site-directed, competitive, and reversible inhibitor, Mj33 offers a means to dissect the intricate signaling pathways governed by PLA2.[1][2][3] It is particularly effective against the calcium-independent PLA2 (iPLA2) activity of Peroxiredoxin 6 (Prdx6), a key enzyme implicated in a range of physiological and pathological processes including inflammation, oxidative stress, and cellular signaling.[1][2][4][5] This document provides detailed application notes and experimental protocols for the effective use of this compound in laboratory settings.

Mechanism of Action

Mj33 is a transition-state phospholipid analogue.[4][5] Its structure mimics the tetrahedral intermediate formed during the hydrolysis of phospholipids by PLA2. This allows Mj33 to bind with high affinity to the active site of the enzyme, competitively inhibiting the binding and hydrolysis of the natural substrate.[5] A primary and well-studied mechanism of Mj33 is its ability to block the iPLA2 activity of Prdx6.[1][2][4] This inhibition, in turn, prevents the activation of NADPH oxidase (NOX), a major source of cellular reactive oxygen species (ROS).[6][7] By suppressing PLA2-mediated signaling, Mj33 effectively reduces oxidative stress and its downstream consequences.[6][7]

Applications in Research

The unique properties of Mj33 make it an invaluable tool for a variety of research applications:

-

Studying Inflammatory Processes: PLA2 enzymes are central to the inflammatory cascade through the production of arachidonic acid, a precursor to prostaglandins and leukotrienes. Mj33 can be used to investigate the specific contribution of iPLA2 to inflammation in various disease models.

-

Investigating Oxidative Stress: By inhibiting the Prdx6-NOX signaling axis, Mj33 allows for the study of the role of this pathway in oxidative stress-related pathologies such as ischemia-reperfusion injury and neurodegenerative diseases.[2][6]

-

Elucidating Cellular Signaling Pathways: Mj33 can be employed to dissect the complex signaling networks involving PLA2, including its role in cell proliferation, apoptosis, and membrane trafficking.

-

Drug Development and Target Validation: As a specific inhibitor, Mj33 can be used to validate PLA2 as a therapeutic target for various diseases and to screen for novel PLA2 inhibitors.

Quantitative Data

The inhibitory activity of Mj33 can be quantified to ensure effective experimental design. The following table summarizes key quantitative data for this compound.

| Parameter | Value | Cell/System | Reference |

| Effective Concentration (In Vitro) | 10 - 50 µM | Pulmonary Microvascular Endothelial Cells (PMVEC) | [8] |

| 200 nmol/L | PK-15 Cells | [9] | |

| Effective Dose (In Vivo) | 0.02 - 0.5 µmol/kg | C57BL/6 Mice (intratracheal or i.v.) | [1] |

| Inhibition of PLA2 Activity | ~75% | Rat Lung Homogenates | [8] |

| Inhibition of ROS Production | Dose-dependent (significant at 0.2 nmol, abolished at 4 nmol) | Isolated Perfused Mouse Lung | [1] |

Experimental Protocols

In Vitro PLA2 Activity Assay using Mj33

This protocol describes a general method to assess the inhibitory effect of Mj33 on PLA2 activity in cell lysates or with purified enzyme. A common method involves measuring the release of a fluorescently or radioactively labeled fatty acid from a phospholipid substrate.

Materials:

-

Purified PLA2 enzyme or cell lysate containing PLA2

-

This compound

-

Fluorescent or radiolabeled phospholipid substrate (e.g., NBD-PC, [³H]arachidonic acid-labeled phospholipids)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing CaCl2 if studying calcium-dependent PLA2s)

-

96-well microplate (black for fluorescence assays)

-

Microplate reader (fluorometer or scintillation counter)

-

Control inhibitors and vehicles (e.g., DMSO)

Procedure:

-

Prepare Mj33 Stock Solution: Dissolve this compound in an appropriate solvent (e.g., deionized water or assay buffer) to create a concentrated stock solution.

-

Prepare Substrate Vesicles: Prepare small unilamellar vesicles (SUVs) containing the fluorescent or radiolabeled phospholipid substrate.

-

Enzyme/Lysate Preparation: Dilute the purified PLA2 enzyme or cell lysate to the desired concentration in assay buffer.

-

Inhibition Reaction:

-

To the wells of a 96-well plate, add the assay buffer.

-

Add varying concentrations of Mj33 (and/or control inhibitors) to the respective wells.

-

Add the enzyme preparation to all wells except the negative control.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiate PLA2 Reaction: Add the substrate vesicles to all wells to start the reaction.

-

Measure PLA2 Activity:

-

Fluorescence Assay: Monitor the increase in fluorescence over time using a microplate reader. The cleavage of the fatty acid from the quencher-labeled phospholipid results in an increase in fluorescence.

-

Radiometric Assay: After a defined incubation period, stop the reaction (e.g., by adding a stop solution). Separate the released radiolabeled fatty acid from the unhydrolyzed substrate using thin-layer chromatography (TLC) or another separation method. Quantify the radioactivity of the released fatty acid using a scintillation counter.

-

-

Data Analysis: Calculate the rate of reaction for each concentration of Mj33. Plot the percentage of inhibition against the Mj33 concentration to determine the IC50 value.

Cellular Assay for PLA2 Activity using Mj33

This protocol outlines a method to assess the effect of Mj33 on PLA2 activity within a cellular context by measuring the release of arachidonic acid.

Materials:

-

Cultured cells of interest (e.g., macrophages, endothelial cells)

-

Cell culture medium and supplements

-

This compound

-

[³H]Arachidonic acid

-

Cell stimulation agent (e.g., calcium ionophore A23187, lipopolysaccharide (LPS))

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture and Labeling:

-

Plate the cells in a multi-well plate and allow them to adhere and grow to the desired confluency.

-

Label the cells by incubating them with [³H]arachidonic acid in the culture medium for 18-24 hours. This allows the radioactive arachidonic acid to be incorporated into the cell membrane phospholipids.

-

-

Wash and Pre-incubation:

-

Wash the cells thoroughly with fresh, serum-free medium to remove unincorporated [³H]arachidonic acid.

-

Pre-incubate the cells with varying concentrations of Mj33 (or vehicle control) in serum-free medium for 30-60 minutes.

-

-

Cell Stimulation:

-

Stimulate the cells with an appropriate agonist (e.g., A23187, LPS) to activate PLA2.

-

Incubate for a specific time period (e.g., 15-60 minutes).

-

-

Sample Collection:

-

Collect the supernatant (culture medium) from each well.

-

-

Quantification of Arachidonic Acid Release:

-

Add a scintillation cocktail to the collected supernatant.

-

Measure the radioactivity using a scintillation counter. The amount of radioactivity in the supernatant is proportional to the amount of [³H]arachidonic acid released by PLA2 activity.

-

-

Data Analysis:

-

Calculate the percentage of [³H]arachidonic acid release for each condition relative to the total incorporated radioactivity (which can be determined by lysing the cells in a separate set of wells).

-

Compare the release in Mj33-treated cells to the control to determine the inhibitory effect of Mj33.

-

Visualizations

Signaling Pathway of Mj33 Inhibition

References

- 1. A Novel Nontoxic Inhibitor of the Activation of NADPH Oxidase Reduces Reactive Oxygen Species Production in Mouse Lung - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phospholipase A2 of Peroxiredoxin 6 Plays a Critical Role in Cerebral Ischemia/Reperfusion Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MJ33 lithium | PLA2 Inhibitor | DC Chemicals [dcchemicals.com]

- 4. The phospholipase A2 activity of peroxiredoxin 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The phospholipase A2 activity of peroxiredoxin 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Roles of Peroxidase and Phospholipase A2 Activities of Peroxiredoxin 6 in Protecting Pulmonary Microvascular Endothelial Cells Against Peroxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Porcine Picornavirus 3C Protease Degrades PRDX6 to Impair PRDX6-mediated Antiviral Function - PMC [pmc.ncbi.nlm.nih.gov]

Mj33 Lithium Salt: A Potent Tool for Interrogating Peroxiredoxin-6 aiPLA2 Activity in Neuroscience

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mj33 lithium salt is a specific, competitive, and reversible inhibitor of the acidic calcium-independent phospholipase A2 (aiPLA2) activity of Peroxiredoxin-6 (Prdx6).[1][2] While historically studied in the context of lung injury, emerging evidence highlights the critical role of Prdx6 and its aiPLA2 activity in the central nervous system (CNS), positioning Mj33 as a valuable tool compound for neuroscience research. Prdx6 is a bifunctional enzyme with both peroxidase and aiPLA2 activities and is predominantly expressed in astrocytes within the CNS. Its aiPLA2 activity is implicated in neuroinflammation, oxidative stress, and the crosstalk between astrocytes and microglia, all of which are central to the pathogenesis of numerous neurological disorders.[3]

This document provides detailed application notes and experimental protocols for the use of this compound to investigate the role of Prdx6 aiPLA2 activity in various neuroscience contexts, including ischemic stroke, neurodegenerative diseases, and neuroinflammation.

Mechanism of Action

Mj33 selectively inhibits the aiPLA2 activity of Prdx6, without affecting its peroxidase function.[4] This specific inhibition allows researchers to dissect the distinct roles of the two enzymatic activities of Prdx6. In the CNS, the aiPLA2 activity of Prdx6 has been shown to contribute to neuroinflammation, in part through the activation of Toll-like receptor 4 (TLR4) signaling and the subsequent activation of the transcription factor NF-κB, a key regulator of inflammatory responses.[3][5][6] By blocking this pathway, Mj33 can be used to explore the downstream consequences of Prdx6 aiPLA2-mediated signaling in neuronal and glial cells.

Data Presentation

Table 1: Quantitative Data for this compound

| Parameter | Value | Context | Reference(s) |

| Optimal Inhibition | 3 mol% | In vitro inhibition of Prdx6 aiPLA2 activity | [2] |

| IC50 | 0.3 µM | In vitro inhibition of recombinant Prdx6 PLA2 activity | [7] |

| Effective Concentration | 5-10 µM | In vitro studies in mouse pulmonary microvascular endothelial cells (mPMVEC) for 24 hours without significant toxicity | [7] |

| Effective Concentration | Not specified, but used to significantly decrease iPLA2 activity | In vitro treatment of microglia/neuron co-cultures in an oxygen-glucose deprivation/reperfusion (OGD/R) model | [4] |

| In Vivo Dosage | 0.02–0.5 µmol/kg body weight | Intratracheal or intravenous administration in mice for studies on lung injury | [7] |

Signaling Pathways and Experimental Workflows

References

- 1. The role of TLR4/NF-κB signaling in the radioprotective effects of exogenous Prdx6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. PRDX6-iPLA2 aggravates neuroinflammation after ischemic stroke via regulating astrocytes-induced M1 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phospholipase A2 of Peroxiredoxin 6 Plays a Critical Role in Cerebral Ischemia/Reperfusion Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peroxiredoxin 6 alleviates high glucose-induced inflammation and apoptosis in HK-2 cells by inhibiting TLR4/NF-κB signaling - Wu - Annals of Translational Medicine [atm.amegroups.org]

- 6. researchgate.net [researchgate.net]

- 7. A Novel Nontoxic Inhibitor of the Activation of NADPH Oxidase Reduces Reactive Oxygen Species Production in Mouse Lung - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Stability of Mj33 lithium salt in different solvents

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Mj33 lithium salt in various solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Solubility and Storage Conditions

Proper dissolution and storage are critical for maintaining the stability and efficacy of this compound. The following table summarizes the known solubility and recommended storage conditions.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |

| Dimethylformamide (DMF) | 0.5[1][2][3][4] | 1.00[1] |

| Dimethyl Sulfoxide (DMSO) | 0.25[1][2][3][4] | 0.50[1] |

| Ethanol | 2.0[1][2][3][4][5] | 4.01[1][5] |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5[1][2][3][4][6] | 1.00[1] |

| Water | ≥5 (requires warming to 60°C)[7] | Not specified |

Storage Recommendations:

-

Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

-

In Solvent:

To ensure maximum stability, it is recommended to prepare fresh solutions for experiments. For aqueous buffers, it is advised to first dissolve this compound in ethanol and then dilute with the aqueous buffer.[6] Aqueous solutions should not be stored for more than one day.[6]

Experimental Protocol: Assessing Stability of this compound in Solution

Since specific stability data for this compound across a range of conditions is not extensively published, this generalized protocol outlines a method for users to determine its stability in their solvent of choice using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the degradation of this compound in a specific solvent over time at different temperatures.

Materials:

-

This compound

-

Solvent of interest (e.g., DMSO, Ethanol)

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (or other appropriate modifier)

-

HPLC system with UV detector

-

Analytical column (e.g., C18)

-

Incubator or water bath

-

Autosampler vials

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

-

Sample Preparation: Aliquot the stock solution into several autosampler vials. Prepare triplicate samples for each time point and temperature condition.

-

Time Zero (T=0) Analysis: Immediately analyze three of the freshly prepared samples by HPLC to establish the initial concentration and purity.

-

Incubation: Store the remaining samples at the desired temperatures (e.g., Room Temperature, 4°C, 37°C).

-

Time Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), remove a set of triplicate samples from each temperature condition and analyze them by HPLC.

-

HPLC Analysis:

-

Mobile Phase: A typical starting point could be a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Gradient: A suitable gradient might be 5% to 95% B over 15 minutes.

-

Detection: Monitor at a wavelength where this compound has maximum absorbance.

-

Quantification: Determine the peak area of the this compound peak at each time point.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

-

Plot the percentage remaining versus time for each temperature to visualize the degradation kinetics.

-

Experimental workflow for assessing the stability of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that researchers may encounter when working with this compound.

Troubleshooting logic for this compound stability issues.

Frequently Asked Questions (FAQs):

-

Q1: My this compound is not dissolving completely in my chosen solvent. What should I do?

-

A1: First, ensure you are not exceeding the maximum solubility concentrations listed in the table above. If you are within the limits, gentle warming or sonication may aid in dissolution.[5][8] For aqueous solutions, dissolving in ethanol first before adding the aqueous buffer is recommended.[6] If the compound still does not dissolve, you may need to consider an alternative solvent system.

-

-

Q2: I observed precipitation in my stock solution after storing it at -20°C. Is the compound degraded?

-

A2: Precipitation upon freezing does not necessarily indicate degradation. The compound may have come out of solution due to the lower temperature. Before use, allow the solution to come to room temperature and vortex or sonicate to ensure it is fully redissolved. To avoid repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.

-

-

Q3: How can I be sure my this compound is active in my experiment?

-

A3: Mj33 is a selective and reversible inhibitor of the acidic, calcium-independent phospholipase A2 (aiPLA2) activity of Peroxiredoxin-6 (Prdx6).[1][2][8][9] To confirm its activity, you can perform a functional assay measuring Prdx6 PLA2 activity in the presence and absence of Mj33. A significant reduction in enzyme activity upon addition of Mj33 would indicate that the compound is active.

-

-

Q4: I see extra peaks in my HPLC chromatogram after storing my this compound solution. What do these peaks represent?

-

A4: The appearance of new peaks in an HPLC chromatogram is often indicative of compound degradation. The stability of this compound in solution is time and temperature-dependent. To minimize degradation, always use freshly prepared solutions or solutions that have been stored appropriately at -80°C for no longer than the recommended time.[5][8] If you suspect degradation, it is advisable to prepare a fresh stock solution from the powder.

-

-

Q5: Can I prepare a concentrated stock solution in an aqueous buffer?

-

A5: this compound has limited solubility in aqueous buffers.[6] It is recommended to prepare a concentrated stock solution in an organic solvent like ethanol and then dilute it into your aqueous experimental medium. Direct dissolution in aqueous buffers may be difficult and could lead to precipitation. It is not recommended to store aqueous solutions for more than a day.[6]

-

References

- 1. medkoo.com [medkoo.com]

- 2. MJ33 (lithium salt) | CAS 1007476-63-2 | Cayman Chemical | Biomol.com [biomol.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. glpbio.com [glpbio.com]

- 9. apexbt.com [apexbt.com]

Technical Support Center: Mj33 Lithium Salt and Primary Cells

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential toxicity of Mj33 lithium salt in primary cell cultures. Given that specific toxicity data for this compound in primary cells is limited in published literature, this guide offers a framework for establishing safe and effective experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

Mj33 is a reversible and competitive inhibitor of phospholipase A2 (PLA2), specifically targeting the calcium-independent PLA2 (iPLA2) activity of Peroxiredoxin-6 (Prdx6).[1][2][3] Prdx6 is a bifunctional enzyme with both glutathione peroxidase and PLA2 activities.[4] By inhibiting the iPLA2 activity of Prdx6, Mj33 can modulate downstream signaling pathways involved in inflammation and oxidative stress.[4]

Q2: Is there known toxicity data for this compound in primary cells?

Q3: What are the potential sources of toxicity from this compound in my primary cell experiments?

Potential toxicity could arise from two main sources:

-

The Mj33 molecule itself: Inhibition of PLA2 enzymes could disrupt essential cellular functions, as these enzymes are involved in membrane homeostasis and signaling.

-

The lithium ion (Li+): It is well-documented that lithium salts can exert cytotoxic effects at certain concentrations.[6][7] The specific toxicity profile can be cell-type dependent. For instance, studies on other lithium salts have shown effects on immune cells and hepatocytes.[8][9]

Q4: How should I prepare and store my this compound stock solutions to minimize degradation and potential toxicity from byproducts?

For optimal stability, this compound stock solutions should be prepared in a suitable solvent, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2] Always refer to the manufacturer's specific instructions for the lot you are using.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Action |

| Unexpectedly high cell death even at low concentrations of this compound. | Lithium ion toxicity: Primary cells can be sensitive to lithium. | Perform a dose-response curve with lithium chloride (LiCl) to determine the toxicity threshold of the lithium ion alone in your specific primary cell type. This will help differentiate between the effects of the Mj33 molecule and the lithium counter-ion. |

| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to your primary cells. | Run a vehicle control experiment with the same concentration of the solvent used in your Mj33 treatment group to assess its impact on cell viability. | |

| Compound precipitation: this compound may have limited solubility in your culture medium, leading to the formation of precipitates that can be cytotoxic. | Visually inspect your cultures for any signs of precipitation. Refer to solubility data and consider pre-warming the medium before adding the compound. You may also need to test different solvents for initial stock preparation. | |

| Inconsistent results between experiments. | Variability in primary cell isolates: Primary cells from different donors or even different isolations from the same donor can have inherent biological variability. | Use cells from the same donor and passage number for a set of experiments. Always include positive and negative controls in every experiment to normalize your results. |

| Inaccurate compound concentration: Errors in serial dilutions or improper storage of stock solutions can lead to variability. | Prepare fresh dilutions for each experiment from a properly stored stock aliquot. Verify the concentration of your stock solution if possible. | |

| This compound appears to have no effect on my cells. | Sub-optimal concentration: The concentration range tested may be too low to elicit a biological response. | Perform a wide-range dose-response experiment to identify the effective concentration range for your primary cell type. |

| Compound instability: The compound may be degrading in the culture medium over the course of the experiment. | Consider refreshing the culture medium with freshly diluted this compound at regular intervals for long-term experiments. |

Quantitative Data Summary

Specific quantitative toxicity data for this compound in primary cells is not available. Researchers should establish their own dose-response curves to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) in their specific primary cell model. For reference, here is solubility information from various suppliers:

| Solvent | Maximum Concentration |

| DMF | ~0.5 mg/mL |

| DMSO | ~0.25 mg/mL |

| Ethanol | ~2.0 mg/mL |

| Ethanol:PBS (pH 7.2) (1:1) | ~0.5 mg/mL |

| H₂O | ≥5 mg/mL (with warming to 60°C) |

Data compiled from multiple sources.[2] Always consult the manufacturer's data sheet for your specific product.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is a standard method to assess cell viability by measuring the metabolic activity of mitochondria.[5][10][11]

Materials:

-

Primary cells

-

This compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.

-

Prepare serial dilutions of this compound in culture medium. Also, prepare vehicle controls and untreated controls.

-

Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.

-

Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection using Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[1][12]

Materials:

-

Primary cells

-

This compound

-

White-walled 96-well plates suitable for luminescence assays

-

Caspase-Glo® 3/7 Assay reagent (or equivalent)

-

Luminometer

Procedure:

-

Seed primary cells in a white-walled 96-well plate.

-

Treat the cells with various concentrations of this compound and appropriate controls.

-

Incubate for the desired time period.

-

Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

-

Mix the contents of the wells by gently shaking the plate for 30 seconds.

-

Incubate the plate at room temperature for 1 to 2 hours, protected from light.

-

Measure the luminescence of each well using a luminometer.

-

The luminescent signal is proportional to the amount of caspase-3/7 activity.

Visualizations

Caption: Mechanism of action of this compound.

Caption: General workflow for assessing Mj33 toxicity.

Caption: Troubleshooting unexpected cytotoxicity.

References

- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. Cytotoxicity of Exogenous Acetoacetate in Lithium Salt Form Is Mediated by Lithium and Not Acetoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Challenging the Safety Threshold: Neurotoxicity in Bipolar Disorder Treatment with Lithium at Therapeutic Serum Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lithium Salts of Krebs Cycle Substrates as Potential Normothymic Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of lithium carbonate on autophagy and proliferative activity of isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Mj33 lithium salt quality control and purity assessment